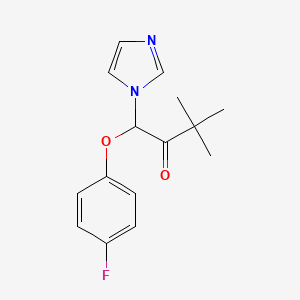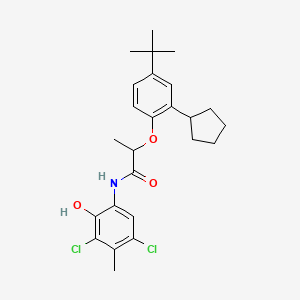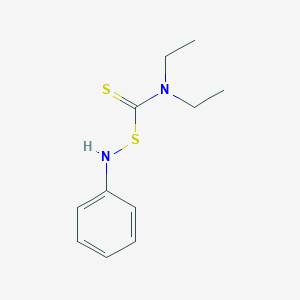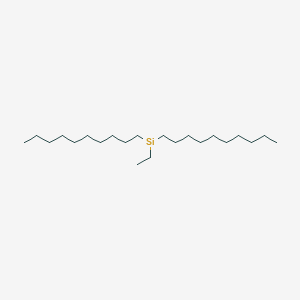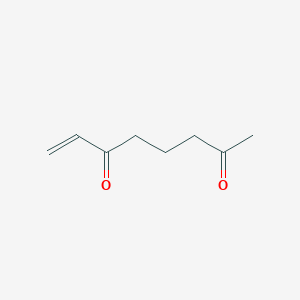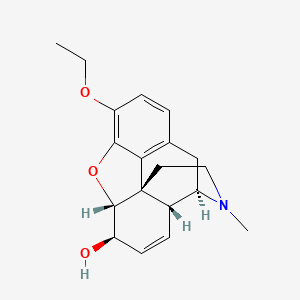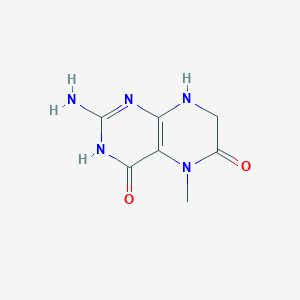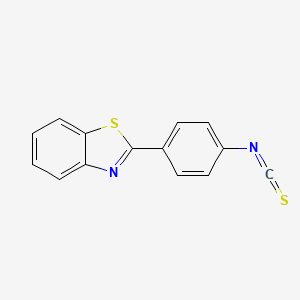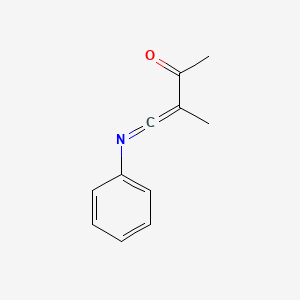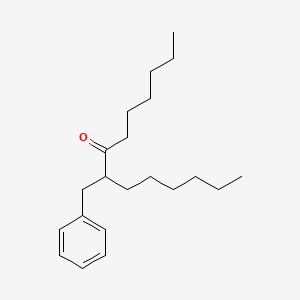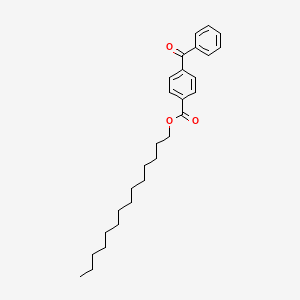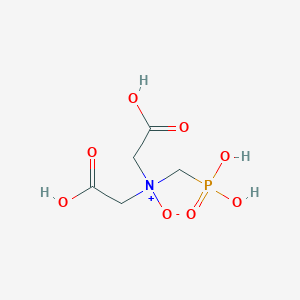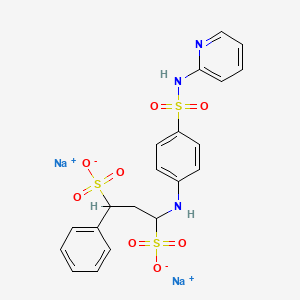
Disodium 2-(p-(gamma-phenylpropylamino)benzenesulfonamido)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 2-(p-(gamma-phenylpropylamino)benzenesulfonamido)pyridine is a complex organic compound with a molecular formula of C20H19N3O8S3.2Na. This compound is known for its unique structure, which includes a pyridine ring, a benzenesulfonamido group, and a phenylpropylamino moiety. It has applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2-(p-(gamma-phenylpropylamino)benzenesulfonamido)pyridine typically involves multiple steps, starting with the preparation of the core pyridine structure. The process includes:
Formation of the Pyridine Ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Benzenesulfonamido Group:
Attachment of the Phenylpropylamino Moiety: This is typically done through a nucleophilic substitution reaction, where the phenylpropylamine reacts with the sulfonated benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 2-(p-(gamma-phenylpropylamino)benzenesulfonamido)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamido group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamido group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Disodium 2-(p-(gamma-phenylpropylamino)benzenesulfonamido)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of disodium 2-(p-(gamma-phenylpropylamino)benzenesulfonamido)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Disodium 2-(p-(gamma-phenylpropylamino)benzenesulfonamido)pyridine can be compared with other similar compounds, such as:
Disodium 1-phenyl-3-[[4-[(2-pyridylamino)sulphonyl]phenyl]amino]propane-1,3-disulphonate: Similar structure but different functional groups.
Disodium phosphate: Different chemical properties and applications.
Benzenesulfonamide derivatives: Similar sulfonamido group but different substituents and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Propriétés
Numéro CAS |
53778-51-1 |
|---|---|
Formule moléculaire |
C20H19N3Na2O8S3 |
Poids moléculaire |
571.6 g/mol |
Nom IUPAC |
disodium;1-phenyl-3-[4-(pyridin-2-ylsulfamoyl)anilino]propane-1,3-disulfonate |
InChI |
InChI=1S/C20H21N3O8S3.2Na/c24-32(25,23-19-8-4-5-13-21-19)17-11-9-16(10-12-17)22-20(34(29,30)31)14-18(33(26,27)28)15-6-2-1-3-7-15;;/h1-13,18,20,22H,14H2,(H,21,23)(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2 |
Clé InChI |
FBCSVCRUGIQTDR-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)C(CC(NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


